

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbutane

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Compound of Interest

Compound Name: 1-Bromo-2,3-dimethylbutane

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Introduction

1-Bromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula $C_6H_{13}Br$. As a primary alkyl bromide, it serves as a valuable intermediate in organic synthesis, enabling the introduction of the 2,3-dimethylbutyl moiety into various molecular scaffolds. Its structure and reactivity make it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of **1-Bromo-2,3-dimethylbutane**.

Chemical and Physical Properties

The definitive identification of **1-Bromo-2,3-dimethylbutane** is established by its CAS number: 30540-31-9.^{[1][2][3]} A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data, such as boiling and melting points, are estimated values due to a lack of experimentally determined data in the available literature.

Property	Value	Source
CAS Number	30540-31-9	[1][2][3]
Molecular Formula	C ₆ H ₁₃ Br	[1][2]
Molecular Weight	165.07 g/mol	[1][2]
Boiling Point	~147-149 °C (estimated)	[4]
Melting Point	Not available	
Density	~1.17 g/cm ³ (estimated)	
Appearance	Colorless liquid (expected)	
Solubility	Insoluble in water; soluble in common organic solvents.	

Spectroscopic Data

Detailed experimental spectroscopic data for **1-Bromo-2,3-dimethylbutane** is not readily available in the public domain. However, based on the known spectra of isomeric and structurally related compounds, the following characteristic spectral features can be anticipated.

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to the methyl protons (doublets and a potential singlet or closely spaced doublets), methine protons (multiplets), and the methylene protons adjacent to the bromine atom (a doublet of doublets or a complex multiplet) are expected. The methylene protons (CH_2Br) would be the most downfield signal among the aliphatic protons.
^{13}C NMR	Six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments. The carbon atom bonded to bromine (C-1) will be the most downfield among the sp^3 hybridized carbons.
Infrared (IR)	Characteristic C-H stretching and bending vibrations for alkanes will be observed below 3000 cm^{-1} . A prominent C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm^{-1} .
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine radical and subsequent cleavage of the alkyl chain.

Synthesis of 1-Bromo-2,3-dimethylbutane

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-2,3-dimethylbutane** is not explicitly documented in the searched literature, two primary synthetic routes can be proposed based on established organic chemistry principles.

Proposed Synthesis Route 1: Free-Radical Bromination of 2,3-Dimethylbutane

The free-radical bromination of 2,3-dimethylbutane is a potential method for the synthesis of **1-Bromo-2,3-dimethylbutane**.^{[5][6][7][8][9]} This reaction typically proceeds via a radical chain mechanism initiated by UV light or a radical initiator. However, this method is likely to yield a mixture of products, including the more thermodynamically stable tertiary bromide, 2-bromo-2,3-dimethylbutane, as the major product, and the desired primary bromide, **1-bromo-2,3-dimethylbutane**, as a minor product.

General Experimental Protocol (Hypothetical):

- Materials: 2,3-dimethylbutane, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbutane in the chosen solvent.
 - Add N-Bromosuccinimide and the radical initiator to the flask.
 - Heat the reaction mixture to reflux under inert atmosphere for several hours, with irradiation from a UV lamp if necessary.
 - Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove succinimide.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).

- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to separate the isomeric bromides.

Proposed Synthesis Route 2: From 2,3-Dimethyl-1-butanol

A more regioselective synthesis would involve the conversion of the corresponding primary alcohol, 2,3-dimethyl-1-butanol, to the alkyl bromide. This can be achieved using various brominating agents. A common and effective method is the Appel reaction or the use of phosphorus tribromide.

General Experimental Protocol (Hypothetical):

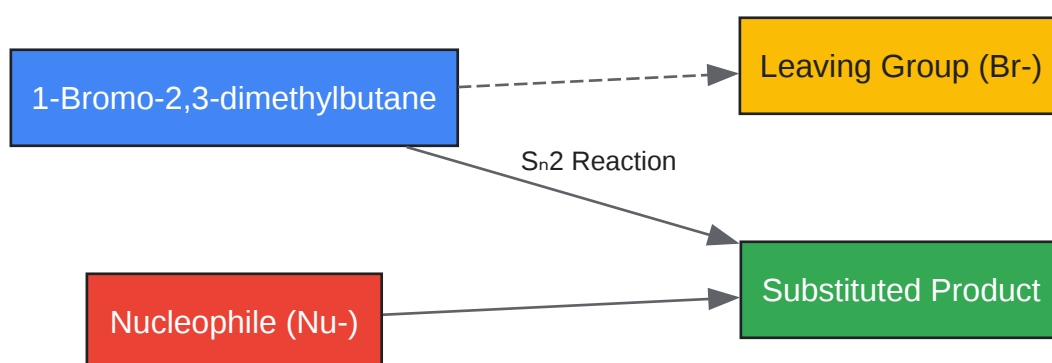
- Materials: 2,3-Dimethyl-1-butanol, phosphorus tribromide (PBr_3) or carbon tetrabromide (CBr_4) and triphenylphosphine (PPh_3), and an appropriate solvent (e.g., diethyl ether or dichloromethane).
- Procedure (using PBr_3):
 - In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 2,3-dimethyl-1-butanol in the chosen solvent and cool the flask in an ice bath.
 - Slowly add phosphorus tribromide dropwise to the cooled solution with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
 - Carefully quench the reaction by slowly adding water or pouring the mixture over ice.
 - Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over an anhydrous drying agent.
 - Remove the solvent under reduced pressure.
 - Purify the resulting **1-Bromo-2,3-dimethylbutane** by distillation.

Reactivity and Potential Applications

1-Bromo-2,3-dimethylbutane is expected to undergo reactions typical of primary alkyl halides. These include nucleophilic substitution (S_N2) reactions and elimination ($E2$) reactions.

Nucleophilic Substitution Reactions

As a primary alkyl bromide, **1-Bromo-2,3-dimethylbutane** is a good substrate for S_N2 reactions with a variety of nucleophiles. This allows for the introduction of various functional groups at the terminal position.



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Caption: S_N2 reaction pathway of **1-Bromo-2,3-dimethylbutane**.

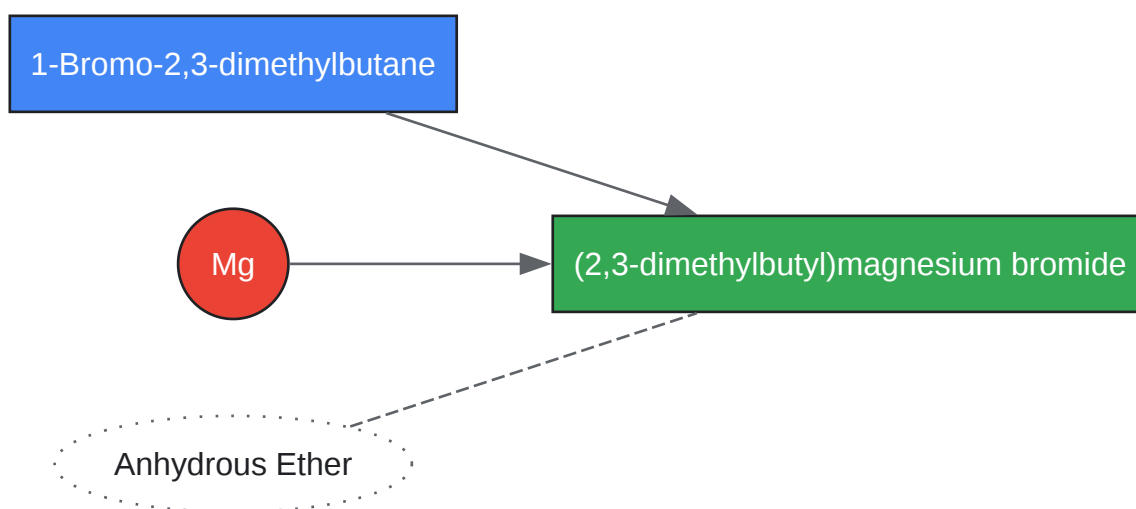
Grignard Reagent Formation

Reaction with magnesium metal in an ethereal solvent would lead to the formation of the corresponding Grignard reagent, (2,3-dimethylbutyl)magnesium bromide. This organometallic reagent is a powerful nucleophile and a strong base, useful for forming new carbon-carbon bonds.

General Experimental Protocol (Hypothetical):

- Materials: **1-Bromo-2,3-dimethylbutane**, magnesium turnings, and anhydrous diethyl ether or tetrahydrofuran (THF).
- Procedure:

- Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small amount of anhydrous ether to cover the magnesium.
- Add a solution of **1-Bromo-2,3-dimethylbutane** in anhydrous ether dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.
- The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask.
- Once the reaction has started, continue the addition of the alkyl bromide solution at a rate that maintains a gentle reflux.
- After the addition is complete, the reaction mixture can be refluxed for a short period to ensure complete conversion.
- The resulting Grignard reagent is typically used in situ for subsequent reactions.



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Caption: Formation of a Grignard reagent.

Elimination Reactions

In the presence of a strong, sterically hindered base, **1-Bromo-2,3-dimethylbutane** can undergo an E2 elimination reaction to form 2,3-dimethyl-1-butene. The use of a bulky base favors the formation of the Hofmann product (the less substituted alkene).

Safety Information

Specific safety data for **1-Bromo-2,3-dimethylbutane** is not readily available. However, based on the data for similar alkyl bromides, it should be handled with care. It is expected to be a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Bromo-2,3-dimethylbutane is a primary alkyl halide with potential applications in organic synthesis. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reasonably predicted based on the behavior of analogous structures. The synthetic routes and reaction pathways outlined in this guide provide a framework for its preparation and utilization in a research setting. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

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